
Lenalidomide-PEG3-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-PEG3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and is widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG3-OH typically involves the following steps:
Bromination: The bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in the presence of a radical initiator such as α,α′-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base like triethylamine in dimethylformamide (DMF).
Hydrogenation: The resulting nitro compound is hydrogenated using palladium hydroxide as a catalyst to yield lenalidomide.
PEGylation: Finally, lenalidomide is reacted with a PEG3-OH moiety under appropriate conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and hydrogenation steps, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Lenalidomide-PEG3-OH undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) or palladium hydroxide is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, which can be further functionalized for specific applications.
科学研究应用
Lenalidomide-PEG3-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and signal transduction pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of drug delivery systems due to its enhanced solubility and bioavailability.
作用机制
Lenalidomide-PEG3-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of interleukin-2 and interferon-gamma.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the growth of tumors.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins involved in cancer cell survival.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide, with similar but more potent effects compared to lenalidomide.
Lenalidomide: The base compound without the PEG chain, widely used in clinical settings.
Uniqueness
Lenalidomide-PEG3-OH stands out due to its enhanced solubility and bioavailability, which make it more effective in drug delivery applications. The PEGylation also reduces the immunogenicity of the compound, making it safer for long-term use.
属性
分子式 |
C19H25N3O6 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
3-[7-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H25N3O6/c23-7-9-28-11-10-27-8-6-20-15-3-1-2-13-14(15)12-22(19(13)26)16-4-5-17(24)21-18(16)25/h1-3,16,20,23H,4-12H2,(H,21,24,25) |
InChI 键 |
DIQWHNQYBAXWTN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


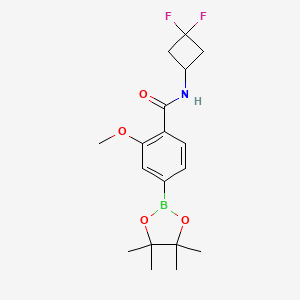
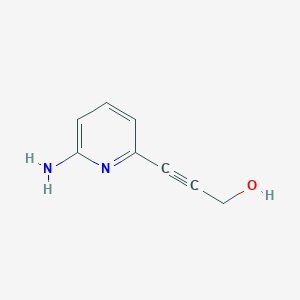
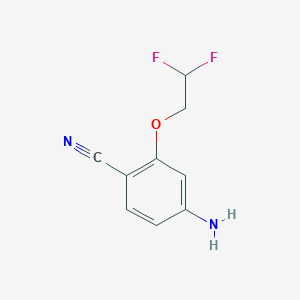

![methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14764756.png)

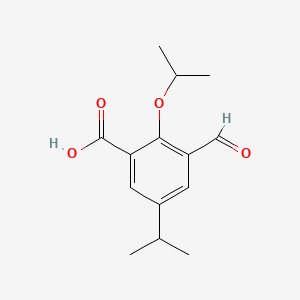
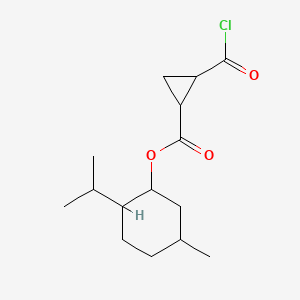
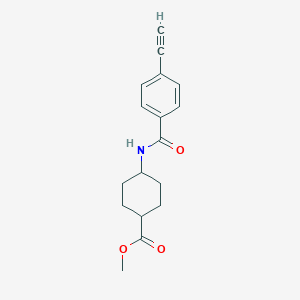
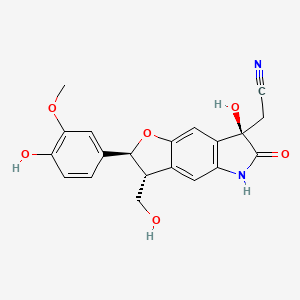
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)
